Salicylamide O-acetic acid
Description
Historical Context of Salicylate (B1505791) and Salicylamide (B354443) Derivatives in Scientific Inquiry
The scientific journey of salicylates is a classic example of development from natural remedies to synthetic pharmacological agents. jdpharmaceuticals.com The story begins in antiquity, with civilizations like the Sumerians and Egyptians recognizing the analgesic and antipyretic properties of willow bark, a natural source of salicylates. nih.gov For centuries, extracts from salicylate-containing plants, such as willow and poplar, were used to treat ailments like rheumatic fever, colds, and various pains. jdpharmaceuticals.com
The modern era of salicylates began in the 19th century. In 1828, the active component of willow bark, salicin, was isolated, and subsequently, salicylic (B10762653) acid was synthesized. nih.gov By 1874, large-scale production of synthetic salicylic acid was underway, and it became the first fully synthetic drug to be widely used, particularly as an analgesic and antirheumatic agent. wiley-vch.de The quest to mitigate the side effects of salicylic acid led Felix Hoffmann at Bayer to synthesize acetylsalicylic acid in a pure and stable form in 1897, which was trademarked as Aspirin (B1665792). nih.govwiley-vch.de
Parallel to the development of salicylic acid, its amide derivative, salicylamide (2-hydroxybenzamide), also garnered scientific interest. sarchemlabs.com In the mid-20th century, salicylamide was utilized as a non-prescription analgesic and antipyretic. sarchemlabs.com While its use in over-the-counter medications has since declined with the advent of other nonsteroidal anti-inflammatory drugs (NSAIDs), salicylamide remains a valuable compound in research. sarchemlabs.com Its structure serves as a scaffold for structure-activity relationship (SAR) studies and as an intermediate in the synthesis of new molecules with potential therapeutic applications. sarchemlabs.com The historical success and established biological activities of salicylates and salicylamide provide a strong foundation for the continued investigation of their derivatives, including Salicylamide O-acetic acid. jdpharmaceuticals.combumipublikasinusantara.id
Rationale for Contemporary Research on this compound
Contemporary research into this compound is driven by its structural relationship to salicylic acid and salicylamide, suggesting potential for analogous biological activities. ontosight.ai The presence of the salicylamide moiety hints at possible analgesic, anti-inflammatory, and antipyretic properties, though detailed investigations are required to confirm these effects and elucidate their mechanisms. ontosight.ai
A significant area of study has been the synthesis of new derivatives starting from this compound. For instance, research has focused on creating hydrazides and hydrazones from this compound. researchgate.net Studies have shown that these derivatives can exhibit superior anti-inflammatory and analgesic activity compared to salicylamide itself, along with reduced ulcerogenic effects. researchgate.net The synthesis of these novel compounds often involves using the hydrazide of this compound as a key intermediate, which is then reacted with other molecules, such as substituted benzaldehydes, to create a library of new potential therapeutic agents. researchgate.net
The physical and chemical properties of the core structure are also of interest. This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its structure, featuring an ether bond linking the salicylamide and acetic acid parts, presents unique synthetic opportunities and challenges that drive methodological development in pharmaceutical chemistry.
Scope and Significance of this compound Research in Medicinal Chemistry
The significance of this compound in medicinal chemistry extends beyond its own potential biological activities to its crucial role as a structural precursor for a diverse range of derivatives with significant therapeutic potential. The salicylamide scaffold is a recognized "privileged structure" in drug discovery, and modifying it through the O-acetic acid linkage provides a gateway to new chemical entities.
Research has demonstrated that derivatives of this compound have a broad scope of biological activities, as detailed in the table below.
Table 2: Research Findings on Derivatives of this compound
| Derivative Class | Research Focus | Key Findings | Source |
|---|---|---|---|
| Hydrazides and Hydrazones | Anti-inflammatory, Analgesic | Displayed superior anti-inflammatory and analgesic effects compared to the parent salicylamide compound. | researchgate.net |
| Peptidomimetics | Antimicrobial | Insertion of an amino acid fragment between the salicylic and anilide parts leads to compounds with significant antimicrobial activity. | mdpi.com |
| HDAC Inhibitors | Anticancer | A novel salicylamide-based compound was designed to chelate zinc in histone deacetylase (HDAC) enzymes, showing selective inhibition of class I HDACs and anti-proliferative activity against breast cancer cells. | nih.gov |
| Anti-estrogen Agents | Anticancer | Salicylamide derivatives have been synthesized and screened for anti-uterotrophic activity, with some compounds showing significant inhibitory effects and in vitro anticancer activity against breast cancer cell lines. | nih.gov |
| Antiviral Agents | Broad-spectrum antiviral | Salicylamide derivatives, such as niclosamide (B1684120) and nitazoxanide (B1678950), inhibit the replication of a wide range of RNA and DNA viruses, including coronaviruses and influenza A virus. | nih.gov |
This research highlights the importance of this compound as a key intermediate. For example, its hydrazide derivative is a critical starting point for synthesizing new compounds with enhanced anti-inflammatory and analgesic properties. researchgate.net Furthermore, the broader family of salicylamides, for which this compound is a member, has been explored for complex applications. These include the development of histone deacetylase (HDAC) inhibitors for cancer therapy, where the salicylate structure's ability to chelate zinc is exploited, and the creation of agents with anti-estrogen activity for hormone-dependent cancers. nih.govnih.gov The proven success of salicylamide derivatives like niclosamide in exhibiting broad-spectrum antiviral activity further underscores the therapeutic potential that can be unlocked from this chemical family. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-carbamoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLISWLLILOTWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3785-32-8 (mono-hydrochloride salt), 64046-41-9 (calcium[2:1]salt) | |
| Record name | Salicylamide O-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90180047 | |
| Record name | Salicylamide O-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25395-22-6 | |
| Record name | Salicylamide O-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25395-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylamide O-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylamide O-acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salicylamide O-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylamide O-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carbamoylphenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLAMIDE O-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LB8V0RHJV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Salicylamide O Acetic Acid and Its Derivatives
Established Synthetic Pathways
Established synthetic routes for Salicylamide (B354443) O-acetic acid and its derivatives often involve multi-step processes that begin with readily available starting materials like salicylic (B10762653) acid or salicylamide. These pathways are characterized by their reliability and have been documented in chemical literature.
While direct acetylation of the phenolic hydroxyl group of salicylic acid is a common step in the synthesis of acetylsalicylic acid (aspirin), the pathway to Salicylamide O-acetic acid typically proceeds through the initial formation of salicylamide. The synthesis can be conceptualized as a two-stage process: the amidation of salicylic acid followed by O-alkylation.
First, salicylic acid is converted to salicylamide. This is often achieved through reaction with ammonia (B1221849) or by converting salicylic acid to an ester, such as methyl salicylate (B1505791), which is then subjected to ammonolysis.
The crucial second step is the O-alkylation of the resulting salicylamide. This is a classic example of the Williamson ether synthesis, where the phenoxide ion of salicylamide acts as a nucleophile. wikipedia.org The reaction is typically carried out by treating salicylamide with a haloacetic acid, such as chloroacetic acid, or its corresponding ester (e.g., ethyl chloroacetate) in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group, facilitating the nucleophilic attack on the haloacetic acid derivative. researchgate.netgordon.edu Subsequent hydrolysis of the ester group, if used, yields the final this compound.
The synthesis of this compound can be effectively described as a condensation reaction, specifically the Williamson ether synthesis. This reaction forms an ether linkage by coupling an alkoxide (in this case, the phenoxide of salicylamide) with an alkyl halide (a haloacetate). wikipedia.org
The general scheme involves dissolving salicylamide in a suitable solvent and adding a base to generate the sodium or potassium salt of salicylamide. To this solution, an α-haloacetic acid or its ester is added. The reaction mixture is then typically heated to facilitate the SN2 reaction, leading to the formation of the ether bond. gordon.edu If an ester of haloacetic acid is used, a final hydrolysis step is required to obtain the carboxylic acid functionality. The choice of base and solvent can be critical, with combinations like potassium carbonate in acetone (B3395972) or sodium hydroxide in an aqueous medium being common. researchgate.net
Table 1: Examples of Condensation Reactions for this compound and Derivatives
| Starting Material | Reagent | Base/Catalyst | Solvent | Product | Yield (%) | Ref. |
| Salicylamide | Ethyl chloroacetate (B1199739) | Potassium Carbonate | Acetone | Ethyl (2-carbamoylphenoxy)acetate | Not specified | researchgate.net |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Ethyl chloroacetate | Microwave Irradiation | Ethanol (B145695) | Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate | 84% | nih.gov |
| N-(4-chlorophenyl)-2-hydroxybenzamide | Ethyl chloroacetate | Microwave Irradiation | Ethanol | Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate | 97% | nih.gov |
A distinct and efficient method for preparing N-substituted amides of this compound involves the use of an intermediate, Salicylic acid-O-acetic acid imide. This approach simplifies the synthesis of these derivatives. google.com
The process begins with the internal molecular dehydration of this compound to form the seven-membered Salicylic acid-O-acetic acid imide. This cyclization is typically achieved by heating this compound with a dehydrating agent like acetyl chloride in a solvent such as chlorobenzene. The resulting imide is a stable, crystalline intermediate. google.com
The key step is the subsequent ring-opening of the imide with a basic or amphoteric nitrogen compound. This reaction cleaves the imide ring, with the nitrogen compound becoming the new amide residue on the acetic acid portion of the molecule. This method allows for the synthesis of a wide variety of N-substituted derivatives by simply changing the nitrogen-based nucleophile used for the ring-opening reaction. For the synthesis of the parent this compound, aqueous ammonia is used to open the imide ring. google.com
Table 2: Synthesis of this compound Derivatives via Imide Ring-Opening
| Imide Reactant | Nitrogen Compound | Solvent | Product | Yield (%) | M.p. (°C) | Ref. |
| Salicylic acid-O-acetic acid imide | Aqueous Ammonia (25%) | Water | Salicylamide-O-acetic acid amide | 90-95% | 211-212 | google.com |
| Salicylic acid-O-acetic acid imide | Diethylamine (B46881) | - | Salicylamide-O-acetic acid-N-diethylamide | Quantitative | 151-152 | google.com |
| Salicylic acid-O-acetic acid imide | Piperidine | - | Salicylamide-O-acetic acid-piperidide | Quantitative | 162-163 | google.com |
| Salicylic acid-O-acetic acid imide | Glycine | Dimethylformamide | Salicylamide-O-acetic acid-N-carboxymethylamide | 52% | 246 | google.com |
Ammoniation, or ammonolysis, is a fundamental process in the synthesis of amides. While direct ammoniation of a precursor to yield this compound is not the most commonly cited route, it remains a chemically plausible pathway. This would typically involve the reaction of an ester derivative of the target molecule with ammonia.
A hypothetical route would begin with the synthesis of the methyl or ethyl ester of (2-carboxyphenoxy)acetic acid. This could be achieved through the Williamson ether synthesis using salicylic acid and a chloroacetate ester, followed by esterification of the free carboxylic acid group of the salicylic acid moiety. The resulting diester could then be selectively ammonolyzed. However, controlling the selectivity of ammonolysis on a diester can be challenging.
A more direct precursor for ammonolysis would be the methyl ester of this compound, also known as methyl (2-carbamoylphenoxy)acetate. The synthesis of this precursor would likely follow the O-alkylation of salicylamide with a methyl haloacetate. Subsequent ammonolysis of the ester group would then yield the final product, though this adds steps compared to direct hydrolysis.
Novel Synthetic Routes and Modifications
Recent research has focused on developing new synthetic methodologies and modifications to create derivatives of this compound, particularly O-substituted salicylanilides, which have shown a range of biological activities. acs.org
The synthesis of O-substituted salicylanilides involves the O-alkylation of a pre-formed salicylanilide (B1680751) (N-aryl salicylamide). These methods often employ modern synthetic techniques to improve efficiency and yield.
One such approach involves microwave-assisted synthesis. For example, various chloro-substituted salicylanilide derivatives have been prepared by reacting the corresponding salicylanilide with ethyl chloroacetate in ethanol under microwave irradiation. This method is noted for being environmentally friendly, with higher yields and reduced solvent usage compared to conventional heating methods. nih.gov
Another method involves the activation of the carboxylic acid to be esterified to the phenolic hydroxyl group. For instance, new salicylanilide esters have been synthesized by reacting a salicylanilide with 4-formylbenzoic acid in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction is performed at low temperatures in a solvent like N,N-dimethylformamide (DMF). acs.org These novel routes provide versatile ways to create a library of O-substituted salicylanilide derivatives for further investigation. acs.org
Preparation of Hydrazide and Hydrazone Derivatives
The synthesis of hydrazide and hydrazone derivatives of this compound is a key step in the development of new related compounds. The hydrazide serves as a crucial intermediate for the creation of a variety of heterocyclic derivatives.
The process begins with the conversion of the carboxylic acid group of this compound into an ester, typically an ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) in a solvent such as absolute ethanol. The reaction mixture is refluxed for several hours, leading to the formation of this compound hydrazide. This hydrazide is a vital building block for further synthesis.
Once the hydrazide is obtained, it can be converted into hydrazones, also known as Schiff bases. This is achieved by condensing the hydrazide with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. The reaction is typically carried out under reflux in a suitable solvent like ethanol. The resulting hydrazones are often crystalline solids and can be purified by recrystallization.
The general synthetic route can be summarized as follows:
Esterification: this compound is converted to its ethyl ester.
Hydrazinolysis: The ethyl ester is treated with hydrazine hydrate to yield this compound hydrazide.
Condensation: The hydrazide is reacted with an appropriate aldehyde or ketone to form the corresponding hydrazone.
These hydrazide and hydrazone derivatives are of significant interest due to their potential for further chemical modifications and diverse biological activities.
Development of Amino-acid Ester Prodrugs
To improve the pharmacokinetic properties of this compound, researchers have explored the development of amino-acid ester prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. The use of amino acid moieties in prodrug design can enhance properties such as solubility, stability, and membrane permeability.
The synthesis of these prodrugs typically involves the esterification of the carboxylic acid group of this compound with an amino acid ester. This can be achieved by reacting this compound with a protected amino acid ester in the presence of a coupling agent, such as a carbodiimide, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The protecting groups on the amino acid are then removed to yield the final prodrug.
Alternatively, O-acylation of a salicylic acid derivative with a protected amino acid can be performed, followed by deprotection and basification to yield salicyloyl di- or tripeptides. This approach allows for the creation of peptide-based prodrugs. The general strategy involves linking the salicylate core to an amino acid via an ester bond. This modular approach allows for the generation of a library of related compounds by varying the salicylic acid derivative, the amino acid, and any protecting groups.
Cyclization Reactions in Derivative Synthesis
Cyclization reactions are a powerful tool for the synthesis of a wide range of heterocyclic derivatives from this compound precursors, particularly from its hydrazone derivatives. These reactions lead to the formation of various ring systems, which can significantly influence the compound's biological activity.
Starting from the hydrazones (Schiff's bases) of this compound, several types of cyclization reactions can be performed:
Synthesis of Azetidinones: Cyclocondensation of the Schiff's bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield four-membered azetidinone rings.
Synthesis of Thiazolidinones: Reaction of the hydrazones with thioglycolic acid in a suitable solvent can lead to the formation of five-membered thiazolidinone rings.
Synthesis of Oxazepines: The imine bond in the hydrazone can be cyclized to form a seven-membered oxazepine ring by reacting with phthalic anhydride (B1165640) or maleic anhydride.
Synthesis of Tetrazoles: Cyclization of the hydrazone using sodium azide (B81097) can result in the formation of a substituted tetrazole ring.
These cyclization reactions provide a versatile platform for the synthesis of a diverse library of heterocyclic compounds derived from this compound, each with unique structural features.
Optimization Strategies in Synthetic Procedures
Optimizing synthetic procedures is crucial for improving the efficiency, cost-effectiveness, and environmental impact of chemical manufacturing. For the synthesis of this compound and its derivatives, several strategies can be employed to enhance yield and purity.
Yield Enhancement Techniques
A significant improvement in the yield of salicylamide intermediates can be achieved by carefully selecting the starting materials. One patented method describes a high-yield process for preparing salicylamides by reacting a C4 or higher alkyl ester of salicylic acid with an amine. This approach has been shown to produce yields of approximately 95%. In contrast, using a C3 or lower alkyl ester results in a much lower yield of around 60%. The use of a higher alkyl ester facilitates a more efficient reaction, leading to a substantial increase in the final product yield.
The preparation of the C4 or higher alkyl ester is typically achieved by reacting salicylic acid with a C4 or higher alcohol in the presence of an acid catalyst, such as sulfuric acid. The removal of water during or after the esterification reaction, for instance through azeotropic distillation, can further drive the reaction to completion and improve the yield of the ester intermediate.
Purity Improvement through Recrystallization and Chromatography
Ensuring the high purity of the final compound is essential. Recrystallization and chromatography are two common and effective methods for purifying this compound and its derivatives.
Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For salicylamide, a supercritical antisolvent (SAS) process has been investigated for recrystallization. In this method, the compound is dissolved in an organic solvent, and then a supercritical fluid, such as carbon dioxide, is introduced as an antisolvent. This causes the compound to precipitate out as fine, regular-shaped particles, significantly improving its purity and morphology. Common solvents that can be used for the recrystallization of salicylamide and its derivatives include ethanol, acetone, and ethyl acetate (B1210297).
Chromatography is another powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For salicylamide derivatives, column chromatography is often employed. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A suitable solvent or mixture of solvents (the mobile phase) is then passed through the column. The different components of the mixture travel through the column at different rates, allowing for their separation and the collection of the pure compound. Common solvent systems for the chromatography of salicylamide derivatives include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
Pharmacological and Biological Research Investigations of Salicylamide O Acetic Acid
Analgesic and Anti-inflammatory Activity Studies
Investigations into the analgesic and anti-inflammatory properties of salicylamide (B354443) O-acetic acid and its derivatives have utilized a range of in vitro and in vivo models. These studies aim to characterize the compound's efficacy and compare it to established non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro and In Vivo Models for Analgesia
While direct and extensive studies specifically detailing the in vivo analgesic models for salicylamide O-acetic acid are limited in publicly available literature, research on structurally related salicylamide derivatives provides insight into the potential methodologies. For instance, studies on other salicylamide derivatives have employed the acetic acid-induced writhing test in mice to evaluate analgesic activity. unair.ac.id This model is a standard method for screening peripheral analgesic effects of new compounds.
Derivatives of salicylamide, such as salicylamidoacetyl sulfonamides and salicylamido acetic acid hydrazide, have been synthesized and tested for their analgesic properties. nih.gov Some of these derivatives demonstrated greater efficacy than the parent compound, salicylamide. nih.gov
Evaluation of Anti-inflammatory Potential
The anti-inflammatory potential of this compound and its related compounds has been a significant area of investigation. It is suggested that the compound modulates inflammatory pathways. In vivo models, such as carrageenan-induced paw edema in rats, are commonly used to assess the anti-inflammatory effects of novel compounds. nih.gov
Research on salicylamide derivatives has shown that modifications to the salicylamide structure can lead to compounds with superior anti-inflammatory and analgesic activities compared to salicylamide itself, and with a potentially lower ulcerogenic effect. researchgate.net For example, salicylamide-O-acetic hydrazide and its hydrazones have displayed enhanced anti-inflammatory and analgesic effects. researchgate.net
Table 1: Investigated Activities of Salicylamide Derivatives
| Compound/Derivative | Investigated Activity | Key Findings |
|---|---|---|
| This compound | Anti-inflammatory, Analgesic | Believed to inhibit cyclooxygenase enzymes, reducing inflammation and pain. |
| Salicylamidoacetyl sulfonamides | Analgesic, Anti-inflammatory | Some derivatives were more effective than salicylamide. nih.gov |
| Salicylamido acetic acid hydrazide | Analgesic, Anti-inflammatory | Displayed superior anti-inflammatory and analgesic effects compared to salicylamide. researchgate.net |
| Salicylamide-O-acetic hydrazide and its hydrazones | Anti-inflammatory, Analgesic | Showed anti-inflammatory and analgesic activity superior to salicylamide. researchgate.net |
Comparative Studies with Parent Salicylamide and Aspirin (B1665792)
Comparative studies are crucial for understanding the relative efficacy and potential advantages of this compound. Salicylamide itself is known to have weak anti-inflammatory effects. In contrast, aspirin is a potent inhibitor of cyclooxygenase (COX) enzymes but is associated with gastric side effects at high doses.
Derivatives of salicylamide have been shown to possess more potent anti-inflammatory and analgesic activity than the parent compound. nih.govresearchgate.net For instance, salicylamidoacetic acid hydrazide exhibits superior anti-inflammatory and analgesic activity compared to salicylamide. While direct comparative data for this compound against aspirin is not extensively detailed, the focus on modifying the salicylamide structure aims to enhance its therapeutic profile, potentially offering a better balance of efficacy and gastrointestinal safety.
Mechanisms of Action Research
Understanding the molecular mechanisms by which this compound exerts its pharmacological effects is key to its development as a potential therapeutic agent. Research in this area has primarily focused on its interaction with enzymes involved in the inflammatory cascade and its influence on cellular signaling pathways.
Cyclooxygenase Enzyme Inhibition and Prostaglandin (B15479496) Biosynthesis Modulation
A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain and inflammation. this compound is believed to act through this pathway by inhibiting both COX-1 and COX-2 enzymes. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, thereby contributing to its analgesic and anti-inflammatory effects.
The interaction of salicylates with COX enzymes is a well-established mechanism for their anti-inflammatory properties. wiley-vch.de The ability of this compound to modulate prostaglandin synthesis places it within the broader class of NSAIDs.
Modulation of Immune Responses and Transcription Factors (e.g., NF-κB)
Beyond COX inhibition, research suggests that this compound may also modulate cellular processes and gene expression. Specifically, it has been suggested that the compound can influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
NF-κB is a critical transcription factor that regulates genes involved in immunity and inflammation. researchgate.net The inhibition of NF-κB activity is a key anti-inflammatory mechanism of salicylates. researchgate.net By modulating the NF-κB pathway, this compound could potentially exert broader anti-inflammatory effects beyond the inhibition of prostaglandin synthesis.
Interaction with Other Biological Targets
This compound has been the subject of research to determine its interaction with various biological molecules. Studies indicate that its biological activity is linked to its interaction with enzymes involved in inflammatory pathways. The compound is believed to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Beyond its enzyme-inhibiting potential, this compound has been identified as a solubilizer for other chemical compounds. Research has shown that it can form soluble complexes with medications like theophylline (B1681296), a drug used in treating respiratory diseases, thereby enhancing its bioavailability. medchemexpress.com
Aryl Hydrocarbon Receptor (AhR) Antagonism and Signal Transduction Inhibition
Research has identified the parent compound, salicylamide, as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a protein involved in regulating gene expression in response to environmental toxins. nih.gov Salicylamide has been shown to inhibit the signal transduction pathway induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent activator of the AhR. nih.gov
The mechanism of this inhibition involves salicylamide blocking the binding of TCDD to the cytosolic AhR. nih.gov Furthermore, it completely blocks the binding of the TCDD-activated AhR complex to the xenobiotic-responsive element (XRE) found in the promoter regions of specific genes. nih.gov This action prevents the TCDD-induced transcription of the CYP1 family of genes, including CYP1A1, CYP1A2, and CYP1B1. nih.gov These findings suggest that salicylamide acts as a potent inhibitor of AhR-mediated signal transduction. nih.gov
Effects on Cellular Processes (e.g., Gene Expression, Cell Signaling Pathways)
This compound is understood to influence various cellular processes, including gene expression and cell signaling pathways. Its effects are particularly noted in the context of inflammation. The compound may modulate immune responses by affecting transcription factors that are crucial for the inflammatory process. smolecule.com Specifically, it has been studied for its potential to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical signaling pathway involved in regulating the expression of genes related to inflammation and immune responses. smolecule.com
Research on Antiviral Properties of Salicylamide Derivatives
While research on the specific antiviral properties of this compound is limited, the broader class of salicylamide derivatives has been extensively investigated for its significant antiviral potential. nih.govnih.gov Compounds such as niclosamide (B1684120) and nitazoxanide (B1678950) are prominent examples of salicylamide derivatives that have demonstrated efficacy against a wide array of viral pathogens. nih.govutmb.edu
Broad-spectrum Antiviral Activity Investigations
Salicylamide derivatives, notably niclosamide and nitazoxanide, have been identified as broad-spectrum antiviral agents. nih.govutmb.eduresearchgate.net They have been shown to inhibit the replication of a diverse range of both RNA and DNA viruses. nih.govnih.gov This wide-ranging activity has positioned them as promising candidates for developing therapies against emerging and re-emerging viral infections. fisevi.com The antiviral spectrum of these derivatives includes, but is not limited to, flaviviruses, coronaviruses, influenza viruses, and human adenoviruses. nih.govuminho.ptresearchgate.net Efforts are ongoing to synthesize and optimize new salicylamide derivatives to enhance their pharmacokinetic properties and maintain potent antiviral activity against viruses of pandemic potential, such as influenza A and B, SARS-CoV-2, Nipah virus, and dengue. dndi.org
Studies on Specific Viral Infections
Detailed research has been conducted on the efficacy of salicylamide derivatives against several specific and globally significant viruses.
SARS-CoV-2: The derivative niclosamide was identified as a potent inhibitor of SARS-CoV-2. nih.gov It has shown inhibitory activity with an EC50 value of less than 0.1 μM in Vero E6 cells. uminho.pt Nitazoxanide, another derivative, and its active metabolite tizoxanide, also demonstrated activity against SARS-CoV-2 and MERS-CoV with EC50 values of approximately 3 μM. nih.gov
Hepatitis C Virus (HCV): Salicylamide derivatives have been evaluated for their anti-HCV activity. nih.gov Halosalicylamide derivatives were identified as potent, non-competitive inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication, and showed activity against genotypes 1, 2, and 3. researchgate.netingentaconnect.com In other studies, specific O-acetate derivatives of salicylamides displayed sub-micromolar potency against HCV genotypes 1a and 1b. nih.gov
Hepatitis B Virus (HBV): While niclosamide itself was found to be inactive against HBV, certain structural analogs have shown significant anti-HBV activity at sub-micromolar concentrations. nih.gov A series of synthesized salicylamide derivatives demonstrated potent inhibitory effects on HBV replication. nih.govrsc.org Specifically, compounds designated as 50 and 56 exhibited the most potent activity, with IC50 values of 0.52 μM and 0.47 μM, respectively. nih.govrsc.org Mechanistic studies revealed that some derivatives impaired the expression of the HBV core protein, while others disrupted capsid formation. nih.govrsc.org
Zika Virus (ZIKV): Niclosamide and its derivatives have been investigated for activity against ZIKV. nih.gov Niclosamide was found to inhibit the NS2B-NS3 protease, which is crucial for viral replication. nih.gov Further screening of a library of niclosamide derivatives identified compounds that maintained sub-micromolar potency against both ZIKV and Dengue virus (DENV-2). nih.govresearchgate.net
Influenza A/B: Salicylamide derivatives have shown promise as inhibitors of the influenza virus. researchgate.net Nitazoxanide was found to be effective in clinical trials against uncomplicated influenza A and B. nih.govnih.govutmb.eduresearchgate.net Another derivative, BMY-27709, was identified as an inhibitor of influenza A virus fusion, specifically blocking the hemagglutinin (HA)-mediated process for H1 and H2 subtypes. thno.orgsemanticscholar.org
Rotavirus and Norovirus: Nitazoxanide, a thiazolide derivative of salicylamide, has demonstrated clinical efficacy in treating diarrhea caused by rotavirus and norovirus. nih.govnih.govutmb.eduresearchgate.netresearchgate.net
Antiviral Activity of Selected Salicylamide Derivatives
| Virus | Compound | Activity Metric | Value | Cell Line/System | Citation |
|---|---|---|---|---|---|
| SARS-CoV-2 | Niclosamide | EC50 | < 0.1 μM | Vero E6 | uminho.pt |
| SARS-CoV-2 | Nitazoxanide | EC50 | ~3 μM | Vero B4 | nih.gov |
| HBV | Compound 50 | IC50 | 0.52 μM | HepG2.2.15 | nih.govrsc.org |
| HBV | Compound 56 | IC50 | 0.47 μM | HepG2.2.15 | nih.govrsc.org |
| HCV (Genotype 1b) | O-acetate derivative 33 | EC50 | < 1 μM | N/A | nih.gov |
| ZIKV | Niclosamide | IC50 | 12.3 μM | Protease Assay | nih.gov |
| Influenza A (H1/H2) | BMY-27709 | IC50 | 3-8 mM | Multicycle Assay | thno.org |
Modulation of Signaling Pathways in Viral Replication
A key aspect of the antiviral action of salicylamide derivatives is their ability to modulate host cellular signaling pathways that viruses exploit for their replication. Niclosamide, in particular, has been shown to interfere with multiple biological processes and signaling pathways. nih.gov These include:
Wnt/β-catenin
STAT3 (Signal Transducer and Activator of Transcription 3)
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
mTORC1 (Mammalian Target of Rapamycin Complex 1)
By modulating these pathways, salicylamide derivatives can disrupt the cellular environment, making it less conducive for viral replication and propagation. nih.gov For instance, niclosamide's ability to inhibit SKP2, a component of an E3 ubiquitin ligase complex, leads to enhanced autophagy, a cellular process that can help clear viral infections. uminho.pt
Other Investigational Biological Activities
This compound has been the subject of various other biological investigations, exploring its potential in diverse therapeutic and research applications.
This compound has been identified as a solubilizer for theophylline. medchemexpress.com Theophylline, a drug commonly used in the management of respiratory diseases, has limited aqueous solubility, which can affect its bioavailability. Research has shown that this compound can form a soluble complex with theophylline, thereby increasing its solubility in aqueous solutions. smolecule.com This property is significant in pharmaceutical formulation development, as enhancing the solubility of poorly soluble drugs is a critical step in improving their therapeutic efficacy. nih.govresearchgate.net The mechanism is believed to involve the formation of a soluble complex between this compound and theophylline. smolecule.com
There is an interest in the potential of this compound as a carrier molecule in drug delivery systems. smolecule.com In the pharmaceutical industry, it is utilized as an intermediate in chemical manufacturing and is being investigated for its role as a carrier molecule. This line of research, though still in early stages, suggests that the compound's chemical structure could be amenable to modification for the purpose of transporting therapeutic agents to their target sites in the body.
This compound and its derivatives are being explored as ligands in the development of new therapeutic agents. smolecule.com The salicylamide scaffold is a versatile structure in medicinal chemistry, and its derivatives have been synthesized and evaluated for a range of biological activities. nih.gov For instance, novel salicylamide derivatives have been designed as multifunctional agents for potential use in treating complex diseases like Alzheimer's. nih.gov
Derivatives of salicylamides have demonstrated notable in vitro activity against various mycobacterial species. Specifically, salicylanilide (B1680751) acetates, which are structurally related to this compound, have shown promising results. nih.gov Research has indicated that certain salicylanilide acetates exhibit antimycobacterial activity comparable or even superior to the standard drug isoniazid, particularly against strains like Mycobacterium kansasii and Mycobacterium avium. nih.govresearchgate.net The structural features of these molecules, including substitutions on the salicyl and anilide rings, play a crucial role in their antimycobacterial potency. nih.gov
Table 1: Investigational Antimycobacterial Activity of Salicylanilide Acetates
| Compound/Drug | Activity against M. kansasii | Activity against M. avium |
|---|---|---|
| Salicylanilide Acetates (select compounds) | Comparable to Isoniazid | Active (Isoniazid is inactive) |
| Isoniazid (Standard) | Active | Inactive |
Source: nih.gov
The antifungal and antibacterial potential of salicylamide derivatives has been a subject of scientific inquiry. researchgate.net Studies on salicylanilide acetates have revealed significant in vitro antifungal activity against a range of fungal strains, in some cases exceeding the efficacy of the standard antifungal drug fluconazole. nih.gov The activity is particularly noted against species like Trichophyton mentagrophytes, Aspergillus fumigatus, and Absidia corymbifera. nih.gov
In terms of antibacterial properties, salicylamide itself has been shown to potentiate the effects of several antibiotics against Neisseria gonorrhoeae. cdnsciencepub.com The broader class of salicylanilides has been investigated for activity against various bacteria, with the structural characteristics of the molecules influencing their efficacy. researchgate.net
Table 2: Investigational Antifungal Activity of Salicylanilide Acetates
| Fungal Strain | Activity of Salicylanilide Acetates vs. Fluconazole |
|---|---|
| Trichophyton mentagrophytes | High activity observed |
| Aspergillus fumigatus | Higher activity than fluconazole |
| Absidia corymbifera | Higher activity than fluconazole |
| Candida krusei | Some compounds comparable to fluconazole |
Source: nih.gov
Research into salicylamide and salicylic (B10762653) acid derivatives has explored their potential as anti-estrogen agents. nih.gov Estrogen receptors are key targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. mdpi.comdrugbank.com Studies have investigated the ability of various alkylphenol derivatives of salicylamide to inhibit uterotrophic activity, which is a marker for estrogenic effects. nih.govresearchgate.net One particular derivative, 2-hydroxy-5-nonanoylbenzamide, demonstrated significant inhibitory activity in anti-uterotrophic tests without showing estrogenic activity itself. nih.gov This compound also showed in vitro anti-cancer activity against an estrogen receptor-positive human breast cancer cell line. nih.gov
In Vitro Anti-cancer Activity Investigationsbenchchem.com
Direct and extensive in vitro anti-cancer investigations specifically targeting the compound this compound are not widely documented in current scientific literature. Its antiproliferative activity is generally cited as unknown, though it is hypothesized that the addition of the O-acetic acid group to the salicylamide structure may modulate its potential cytotoxicity. nih.gov However, significant research has been conducted on the parent molecule, salicylamide, and its broader class of derivatives, salicylanilides, revealing a range of anti-cancer activities that provide a basis for understanding the potential of related structures. mdpi.comnih.gov
Research into salicylanilides, which are formed by coupling salicylic acid and an aniline (B41778), has identified them as promising candidates for oncological applications. nih.gov These compounds have been shown to induce cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects in a variety of tumor cell lines through diverse mechanisms. mdpi.comnih.gov These mechanisms include the disruption of mitochondrial function, inhibition of key signaling pathways such as Wnt/β-catenin, mTORC1, and STAT3, and the induction of apoptosis (programmed cell death). mdpi.com
Furthermore, the acetic acid moiety itself has been studied for its effects on cancer cells. Studies have shown that acetic acid can induce prompt, concentration-dependent cell death in various cancer cell lines, including human and rat gastric cancer and human mesothelioma cell lines. nih.gov For instance, 0.5% acetic acid induced 80% cell death in just one minute in one study. nih.gov This suggests that the O-acetic acid group on this compound could be a functionally significant part of the molecule in potential anti-cancer applications.
Investigations into other specific salicylamide derivatives have yielded concrete data on their anti-cancer effects against various cell lines. These studies underscore the potential of the core salicylamide scaffold in developing new therapeutic agents.
Key Research Findings on Salicylamide Derivatives:
HDAC Inhibition: A novel salicylamide derivative, referred to as compound 5, was found to selectively inhibit class I histone deacetylase (HDAC) enzymes (HDAC1, 2, and 3). researchgate.net This compound demonstrated anti-proliferative activity against the human breast carcinoma cell line MDA-MB-231. researchgate.net
Anti-Estrogen Activity: The derivative 2-hydroxy-5-nonanoylbenzamide was tested for its in vitro anti-cancer activity against the ER+ human breast cancer cell line, MCF-7. ebi.ac.uk At a concentration of 50 nM, it reduced cell viability, indicating potential as an anti-estrogen agent. ebi.ac.ukresearchgate.net
Activity in Prostate and Colon Cancer: Sulfonamide derivatives combined with a salicylamide scaffold have shown notable activity. medchemexpress.com For example, certain compounds in this class demonstrated anti-proliferative activity against the PC-3 prostate cancer cell line, while others were active against HCT116 colon cancer spheroids. medchemexpress.com
STAT3 Inhibition: An O-alkylamino-tethered salicylamide derivative, JMX0293, showed potent activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 with an IC₅₀ value of 3.38 μM, while exhibiting low toxicity to non-cancerous breast epithelial cells. Its mechanism involves the inhibition of STAT3 phosphorylation, leading to apoptosis.
The following table summarizes the in vitro anti-cancer findings for several representative salicylamide derivatives, illustrating the therapeutic potential of this class of compounds.
Interactive Data Table: In Vitro Anti-cancer Activity of Representative Salicylamide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Research Finding/Effect |
| Salicylamide Derivative (Compound 5) | MDA-MB-231 (Breast Carcinoma) | Exhibits selective inhibition of class I HDAC enzymes; shows anti-proliferative activity. researchgate.net |
| 2-hydroxy-5-nonanoylbenzamide | MCF-7 (Breast Cancer) | Reduced cell viability to 74.01% at a 50 nM concentration. ebi.ac.uk |
| Sulfonamide-Salicylamide Hybrids | PC-3 (Prostate), HCT116 (Colon) | Showed anti-proliferative activity against PC-3 and cytotoxic effects against HCT116 spheroids. medchemexpress.com |
| O-alkylamino-tethered Salicylamide (JMX0293) | MDA-MB-231 (Breast Cancer) | Potent cytotoxicity (IC₅₀ = 3.38 μM) via inhibition of STAT3 phosphorylation, with low toxicity to normal cells. |
| Salicylanilides (General Class) | Various | Induce cytotoxic and cytostatic effects through multiple mechanisms, including inhibition of Wnt/β-catenin and mTORC1 signaling. mdpi.com |
| Acetic Acid | RGK-1, KATO III (Gastric), ACC-MESO1 (Mesothelioma) | Directly induces rapid, concentration-dependent cancer cell death. nih.gov |
Pharmacokinetic and Biotransformation Research
Absorption and Distribution Studies
Following intramuscular administration in healthy subjects, salicylamide (B354443) O-acetic acid is rapidly distributed throughout the body. nih.gov Peak plasma concentrations are typically reached within approximately 0.37 ± 0.08 hours. nih.gov In one study, a 1000 mg intramuscular dose resulted in a mean maximal plasma concentration of 23.5 ± 7.51 micrograms/ml. nih.gov
The plasma concentration of salicylamide O-acetic acid declines rapidly after reaching its peak. nih.gov The mean terminal elimination half-life has been determined to be approximately 0.93 ± 0.23 hours. nih.gov The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was found to be 30.2 ± 3.96 micrograms x h/ml for the parent compound. nih.gov
In contrast, the plasma concentration of its metabolite, salicylamide, is comparatively low. nih.gov The mean maximal plasma concentration of salicylamide was only 0.18 ± 0.03 microgram/ml, and this peak occurred later than that of the parent compound, at 1.08 ± 0.43 hours after injection. nih.gov The AUC for salicylamide was 0.69 ± 0.14 microgram x h/ml. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of this compound and Salicylamide
| Parameter | This compound | Salicylamide (Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | 0.37 ± 0.08 h | 1.08 ± 0.43 h |
| Maximal Plasma Concentration (Cmax) | 23.5 ± 7.51 µg/mL | 0.18 ± 0.03 µg/mL |
| Area Under the Curve (AUC) | 30.2 ± 3.96 µg·h/mL | 0.69 ± 0.14 µg·h/mL |
| Elimination Half-life (t½) | 0.93 ± 0.23 h | Not reported in the study |
Metabolism and Excretion Pathways
The primary route of biotransformation for this compound involves the cleavage of its ether bond to form salicylamide. nih.gov However, research suggests that this metabolic conversion occurs at a moderate rate, leading to only minor quantities of salicylamide appearing in the systemic circulation. nih.gov
Salicylamide itself is further metabolized primarily in the liver through conjugation with glucuronic acid and sulfate. drugs.comgoogle.com The main metabolites of salicylamide are salicylamide glucuronide and salicylamide sulfate. drugs.comgoogle.com A smaller portion is hydroxylated to form gentisamide, which is then conjugated to its glucuronide form. drugs.comcloudfront.netresearchgate.net
These metabolites are rapidly excreted in the urine. drugs.comcloudfront.net In individuals with normal liver and kidney function, about 90-100% of a single oral dose of salicylamide is excreted in the urine within 24 hours. drugs.com The urinary excretion of unchanged salicylamide is typically less than 5% of the administered dose. drugs.com
Identification and Quantification of Metabolites (e.g., Salicylamide)
The identification and quantification of this compound and its primary metabolite, salicylamide, in plasma have been achieved using specific high-performance liquid chromatography (HPLC) assays. nih.govsielc.com These methods allow for the separation and measurement of both the parent compound and its metabolite from biological samples. nih.gov
Further analysis of salicylamide metabolites, such as salicylamide glucuronide, salicylamide sulfate, and gentisamide glucuronide, can also be performed. cloudfront.net The amounts of these metabolites excreted in the urine are often expressed as equivalent amounts of free salicylamide for quantification purposes. cloudfront.net
Analysis of Ether Bond Cleavage in Biotransformation
The biotransformation of this compound to salicylamide necessitates the cleavage of a relatively stable ether bond. nih.gov The moderate rate of this metabolic conversion is a key factor influencing the pharmacokinetic profile of the parent compound and the resulting low plasma concentrations of the salicylamide metabolite. nih.gov
The cleavage of ether bonds is a known reaction in drug metabolism and can be catalyzed by various enzymes. nih.govlibretexts.orgnih.gov In the case of some compounds, this cleavage can occur via an SN1 or SN2 mechanism following protonation of the ether oxygen by a strong acid. libretexts.org Metal-catalyzed activation of ethers can also lead to C-O bond cleavage. rsc.org While the specific enzymes involved in the ether bond cleavage of this compound are not detailed in the provided information, the process is central to its metabolism.
Pharmacokinetic Modeling and Simulation in Research Settings
Pharmacokinetic (PK) modeling is a valuable tool in understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. While specific PK models for this compound are not extensively detailed in the search results, the principles of such modeling are well-established for related compounds like acetylsalicylic acid and its metabolite salicylic (B10762653) acid. uni-saarland.de
These models often use compartmental analysis to describe the movement of the drug through the body. uni-saarland.de For instance, a one-compartment model might be used for the parent drug and a two-compartment model for its metabolite. uni-saarland.de Such models can help in predicting plasma concentrations over time and understanding the influence of different formulations or dosages. Deterministic simulations based on these models can be used to investigate various treatment regimens. uni-saarland.de
Strategies to Improve Pharmacokinetic Properties (e.g., Prodrugs, Nano-based Formulations)
Research into improving the pharmacokinetic properties of salicylamide and its derivatives has explored strategies such as the use of prodrugs and nano-based formulations. nih.gov The prodrug approach involves chemically modifying a drug to enhance its delivery and then releasing the active compound in the body. orientjchem.org For example, ester or amino-acid ester prodrugs of salicylamide derivatives have been shown to increase systemic drug exposure and extend the duration of action. nih.gov
Nano-based formulations represent another promising approach to enhance the pharmacokinetic properties of therapeutic agents. nih.gov While specific applications to this compound are not detailed, this strategy is being investigated for other salicylamide derivatives to improve their delivery and efficacy. nih.gov
Structure Activity Relationship Sar and Molecular Design Studies
Impact of Salicylamide (B354443) Moiety and Acetic Acid Group on Activity
The core structure of Salicylamide O-acetic acid, featuring a salicylamide moiety linked to an acetic acid group via an ether bond, is fundamental to its biological profile. ontosight.ai The salicylamide portion, a carboxamide derivative of salicylic (B10762653) acid, is a well-known pharmacophore found in various pharmaceuticals. ontosight.aidrugbank.com This moiety is associated with anti-inflammatory, analgesic, and antipyretic properties, likely through the inhibition of cyclooxygenase (COX) enzymes. ontosight.ai
The acetic acid group, on the other hand, significantly influences the compound's physicochemical properties, such as solubility and bioavailability. ontosight.ai The presence of this acidic functional group can enhance water solubility, which is a crucial factor for drug delivery and absorption. ontosight.ai Furthermore, the ether linkage connecting the two moieties provides a degree of flexibility to the molecule, allowing it to adopt conformations suitable for interacting with biological targets. ontosight.ai
Design and Synthesis of Novel Analogs for Enhanced Efficacy
The quest for compounds with improved therapeutic profiles has led to the design and synthesis of a wide array of this compound analogs. researchgate.net A common strategy involves the modification of the core structure to optimize its interaction with target enzymes or receptors.
One approach is the synthesis of hydrazide and hydrazone derivatives of this compound. These modifications have been shown to yield compounds with superior anti-inflammatory and analgesic effects compared to the parent salicylamide, coupled with a reduced ulcerogenic potential. researchgate.net The synthesis of these analogs often involves a multi-step process, starting with the reaction of a substituted 2-hydroxy-benzamide with an ethyl chloroacetate (B1199739) to form an ester, which is then condensed with hydrazine (B178648) to create a key hydrazide intermediate. researchgate.net This intermediate can be further reacted with substituted aromatic aldehydes to produce a variety of Schiff bases. researchgate.net
Another synthetic route involves the cyclization of this compound into a seven-membered imide ring, which can then be opened with nitrogen nucleophiles to generate various amides. google.com This method, detailed in patent literature, allows for the introduction of diverse substituents on the amide nitrogen, leading to a broad range of analogs with potentially varied biological activities. google.com For instance, reacting the imide intermediate with different amines, such as diethylamine (B46881) or piperidine, yields the corresponding N-substituted amides. google.com
The synthesis of bi-aryl analogs of salicylic acids has also been explored to develop compounds that can ameliorate endoplasmic reticulum stress. nih.gov This typically involves Suzuki coupling reactions to introduce an aryl group at a specific position on the salicylic acid scaffold. nih.gov
Influence of Substituents on Biological Activity
The introduction of different substituents onto the salicylamide or the aniline (B41778) ring of its derivatives can have a profound impact on their biological activity. Structure-activity relationship (SAR) studies have revealed several key trends.
For instance, in a series of salicylanilide (B1680751) derivatives, the nature and position of substituents on the anilide ring were found to be critical for their anti-HBV (Hepatitis B virus) activity. nih.gov Weak electron-withdrawing groups on the aniline moiety were generally more favorable for enhancing anti-HBV activity than strong electron-withdrawing groups. nih.gov For example, the introduction of a chlorine atom at the 3'-position of a 4'-bromo-aniline derivative significantly enhanced its potency. nih.gov Conversely, disubstitution with bulky groups or strong electron-withdrawing groups at the 3- and 5-positions of the salicylic ring, such as 3,5-diiodo, also resulted in potent anti-HBV activity. nih.gov
In the context of antimicrobial activity, lipophilicity and the electronic effects of substituents play a crucial role. jcu.cz Studies on salicylamide derivatives against intestinal sulfate-reducing bacteria have shown that electron-withdrawing substituents on the aniline ring and less lipophilic substituents on another part of the molecule can favor higher activity. jcu.cz The position of the substituent on the salicylic ring also matters, though a clear advantage for C(4) or C(5) substitution has not been established. jcu.cz
The table below summarizes the influence of various substituents on the biological activity of salicylamide derivatives based on research findings.
| Compound/Series | Substituent(s) | Effect on Biological Activity | Source |
| Salicylanilide derivatives | Weak electron-withdrawing groups on aniline ring | Favorable for anti-HBV activity | nih.gov |
| Salicylanilide derivatives | 3'-Chloro substitution on 4'-bromo-aniline | Enhanced anti-HBV potency | nih.gov |
| Salicylamide derivatives | 3,5-Diiodo substitution on salicylic ring | High anti-HBV inhibition rate | nih.gov |
| Salicylamide derivatives | Electron-withdrawing R2 substituent and less lipophilic R3 substituent | Favorable for antimicrobial activity against SRB | jcu.cz |
Computational Chemistry Approaches in Drug Design
Computational chemistry has become an indispensable tool in the design and development of novel this compound analogs. Molecular modeling techniques, such as quantum chemical analysis and molecular dynamics (MD) simulations, provide valuable insights into the structure-activity relationships of these compounds. mdpi.com
For example, Density Functional Theory (DFT) calculations have been employed to understand the antioxidant activity of salicylamide-based conjugates. mdpi.com These studies can help explain why certain derivatives exhibit high radical-scavenging activity while others are inactive. mdpi.com
Molecular docking simulations are used to predict the binding modes of salicylamide derivatives with their biological targets, such as enzymes or receptors. mdpi.com This information is crucial for understanding the mechanism of action and for designing new analogs with improved binding affinity and selectivity. For instance, docking studies have shown that some salicylamide hybrids can bind to both the catalytic and peripheral anionic sites of acetylcholinesterase, suggesting their potential to inhibit the enzyme through a dual-binding mechanism. mdpi.com
Furthermore, computational methods are used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new drug candidates. researchgate.net By identifying potential liabilities early in the drug discovery process, computational tools can help to prioritize the most promising compounds for further experimental investigation. Conformational analysis using computational methods can also help in understanding the three-dimensional structures of flexible salicylamide-based peptidomimetics, which is crucial for their biological activity. researchgate.net
The table below presents some key computational chemistry parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₉H₉NO₄ | ontosight.aichemscene.com |
| Molecular Weight | 195.17 g/mol | ontosight.aichemscene.com |
| Topological Polar Surface Area (TPSA) | 89.62 | chemscene.com |
| LogP | 0.2489 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Rotatable Bonds | 4 | chemscene.com |
Analytical Methodologies for Research on Salicylamide O Acetic Acid
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Salicylamide (B354443) O-acetic acid. Reverse-phase (RP) HPLC methods are particularly well-suited for this compound. A common approach involves using a C18 or a specialized reverse-phase column, such as a Newcrom R1, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, acidified to ensure proper peak shape and retention. sielc.comfresnostate.edu
For standard analysis with UV detection, phosphoric acid is an effective acidifier. However, when the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid like formic acid must be used in the mobile phase to ensure compatibility with the MS detector. sielc.com HPLC methods developed for analytical purposes are often scalable, allowing them to be adapted for preparative separation, which is essential for isolating impurities. sielc.comsielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | Reverse Phase (e.g., Newcrom R1, C-18) | sielc.comfresnostate.edu |
| Mobile Phase | Acetonitrile (MeCN), Water, and an acidifier | sielc.comsielc.com |
| Acidifier (UV Detection) | Phosphoric Acid | sielc.com |
| Acidifier (MS Detection) | Formic Acid | sielc.comsielc.com |
| Application | Analytical quantification and preparative isolation | sielc.com |
Mass Spectrometry (MS) Techniques in Analysis
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of Salicylamide O-acetic acid and its related compounds. researchgate.net This hyphenated technique provides high sensitivity and selectivity, allowing for both the identification and quantification of the compound in complex matrices. nih.gov
In LC-MS/MS analysis of similar acidic compounds, detection is often performed in multiple reaction monitoring (MRM) mode, which enhances specificity. This involves monitoring a specific transition from a precursor ion (the molecular ion of the analyte) to a product ion. For instance, in the analysis of the related compound salicylic (B10762653) acid, a common transition monitored is m/z 137.0 → 93.0. nih.gov The choice of mobile phase is critical, with solvents like acetonitrile and additives such as formic acid being preferred for their volatility and compatibility with electrospray ionization (ESI) sources. sielc.comnih.gov
| Technique | Ionization Mode | Key Application | Example Ion Transition (Related Compound) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI) | Sensitive and selective quantification | m/z 178.9 → 136.8 (for Acetylsalicylic acid) | nih.gov |
| GC-MS | Electron Ionization (EI) | Structural analysis and identification | Top Peak m/z: 121 (for this compound) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound and its derivatives. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, NOESY, HETCOR, HMBC) techniques are employed to confirm the compound's chemical structure. srce.hrresearchgate.net
In the ¹H NMR spectrum of the parent compound, salicylamide, the two amide protons often appear as distinct signals due to the hindered rotation of the C-N bond in the amide group. srce.hrspcmc.ac.in Analysis of chemical shifts, coupling constants, and connectivities observed in 2D NMR spectra allows for the complete assignment of all protons and carbons, confirming the molecular framework and the position of substituents. nih.govsrce.hr These detailed spectroscopic studies provide definitive proof of the compound's structure. researchgate.net
| Technique | Information Obtained | Application | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment, chemical shifts, coupling constants | Identification of functional groups and proton connectivity | srce.hr |
| ¹³C NMR | Carbon skeleton and chemical environment of carbons | Confirmation of the number and type of carbon atoms | srce.hr |
| 2D NMR (COSY, HMBC, etc.) | H-H and C-H correlations | Unambiguous assignment of the complete molecular structure | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for studying intramolecular interactions. farmaceut.orgresearchgate.net The FTIR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds. researchgate.net
For salicylamide and its derivatives, the spectrum typically shows characteristic bands for N-H stretching of the amide group, C=O stretching of both the amide and the carboxylic acid, and a broad O-H stretching band indicative of the carboxylic acid dimer formation through hydrogen bonding. spcmc.ac.inresearchgate.net The analysis of these bands confirms the presence of the key functional moieties within the molecule. The spectrum is often recorded using a potassium bromide (KBr) disc to hold the solid sample. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretching (Asymmetric & Symmetric) | 3390, 3200 | spcmc.ac.in |
| Aromatic C-H | Stretching | 3060 | spcmc.ac.in |
| Carboxylic Acid O-H | Stretching (H-bonded) | 3300-2700 (broad) | spcmc.ac.in |
| Amide C=O | Stretching (Amide I) | 1680 | spcmc.ac.in |
| Amide N-H | Bending (Amide II) | 1630 | spcmc.ac.in |
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound, with the molecular formula C₉H₉NO₄, this analysis provides experimental verification of its composition. nih.gov The theoretically calculated elemental composition serves as a benchmark against which experimental results are compared to confirm the purity and identity of a synthesized batch of the compound.
| Element | Symbol | Theoretical Mass Percentage (%) | Reference |
|---|---|---|---|
| Carbon | C | 55.39 | nih.gov |
| Hydrogen | H | 4.65 | nih.gov |
| Nitrogen | N | 7.18 | nih.gov |
| Oxygen | O | 32.79 | nih.gov |
Chromatographic Techniques for Impurity Isolation in Research
The isolation of impurities is a critical step in pharmaceutical research to ensure the characterization of all components in a drug substance. Chromatographic techniques are the primary methods used for this purpose. Analytical HPLC methods developed for this compound can be scaled up to preparative HPLC. sielc.comspringernature.com This allows for the separation and collection of larger quantities of impurities for subsequent structural elucidation. journalijar.com
The process often begins by using analytical HPLC to identify a sample batch that is enriched with the target impurity. neopharmlabs.com This enriched sample is then subjected to preparative chromatography. neopharmlabs.com The collected fractions containing the isolated impurity are analyzed again by analytical HPLC to confirm their purity. Once a pure impurity is obtained, its structure is typically determined using spectroscopic techniques like MS and NMR. journalijar.com The choice of chromatographic conditions, including the column and mobile phase, is tailored based on the chemical properties of the impurity and the active pharmaceutical ingredient. neopharmlabs.comnih.gov
Interactions of Salicylamide O Acetic Acid in Biological Systems
Interactions with Cyclooxygenase Enzymes
While direct enzymatic inhibition studies on Salicylamide (B354443) O-acetic acid are not extensively detailed in the available literature, its classification as a salicylate (B1505791) derivative suggests a potential interaction with cyclooxygenase (COX) enzymes. The parent compound, salicylamide, is known to be a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting both COX-1 and COX-2. patsnap.com This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com
The mechanism of action for related salicylates varies. For instance, aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX enzymes, whereas salicylic (B10762653) acid is considered a relatively weak inhibitor of COX activity in vitro. nih.govnih.gov However, some metabolites of salicylic acid have been shown to significantly inhibit COX-2-dependent prostaglandin (B15479496) synthesis at sites of inflammation. researchgate.net Given that Salicylamide O-acetic acid is a metabolite of salicylamide, its potential to interact with and inhibit COX enzymes remains an area of interest for its pharmacological profile.
Table 1: Comparison of Cyclooxygenase (COX) Interactions of Related Salicylates
| Compound | Target Enzyme(s) | Mechanism of Action | Reference |
| Salicylamide | COX-1 and COX-2 | Reversible inhibition, reducing prostaglandin synthesis. | patsnap.com |
| Aspirin | COX-1 and COX-2 | Irreversible inhibition through acetylation. | nih.gov |
| Salicylic Acid | COX-2 (primarily) | Weak in vitro inhibitor; metabolites show significant inhibition of PGE2 synthesis. | nih.govresearchgate.net |
Modulation of Inflammatory Pathways
The modulation of inflammatory pathways by this compound is intrinsically linked to its potential effects on cyclooxygenase enzymes. The anti-inflammatory properties of salicylates are primarily attributed to their ability to decrease the synthesis of pro-inflammatory prostaglandins. patsnap.com By inhibiting the COX pathway, these compounds can reduce the classic signs of inflammation, such as swelling, redness, and pain. patsnap.comnih.gov
Research on other salicylamide derivatives has demonstrated effective anti-inflammatory and analgesic activities. nih.gov These effects are achieved by mitigating the inflammatory cascade that is typically initiated by tissue injury or infection. The reduction in prostaglandin levels leads to decreased sensitization of pain receptors and a reduction in edema, or swelling. patsnap.comnih.gov
Interactions with Transcription Factors
The interaction of salicylates with transcription factors is a complex area of research, with most studies focusing on salicylic acid, particularly in plant biology. Salicylic acid is a key signaling molecule in plants that can modulate the activity of various transcription factors to regulate gene expression, especially in response to pathogens. nih.gov
Key transcription factors influenced by salicylic acid in plants include:
TGA Transcription Factors : These factors are central to the expression of genes downstream of salicylic acid production. mdpi.com Salicylic acid can induce redox changes that affect the DNA binding activity of TGA factors, which in turn activate the expression of pathogenesis-related (PR) genes. nih.govfrontiersin.org Interestingly, some TGA factors can also act as negative regulators of salicylic acid biosynthesis, indicating a feedback loop. mdpi.comnih.gov
NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) : In its active, monomeric form, NPR1 moves to the nucleus and interacts with TGA transcription factors to co-activate defense gene expression. nih.govfrontiersin.org
WRKY Transcription Factors : Salicylic acid can induce the expression of certain WRKY transcription factors that act as negative regulators, helping to fine-tune the immune response by inhibiting jasmonic acid-responsive genes. nih.gov
In mammalian cells, sodium salicylate has been shown to inhibit the release of prostaglandin E2 independently of activating the transcription factor NF-κB (nuclear factor kappaB), which is a key regulator of the inflammatory response. nih.gov This suggests that at therapeutic concentrations, its anti-inflammatory effects may occur through mechanisms other than suppressing NF-κB activation. nih.gov
Table 2: Transcription Factors Modulated by Salicylic Acid
| Transcription Factor | Biological System | Role in Pathway | Effect of Salicylic Acid | Reference |
| TGA Factors | Plants | Positive and negative regulation of defense genes | Modulates DNA binding activity; activates PR gene expression | nih.govmdpi.comnih.gov |
| NPR1 | Plants | Co-activator of defense gene expression | Binds to NPR1, leading to its activation and nuclear translocation | nih.govfrontiersin.org |
| WRKY Factors | Plants | Negative regulators of jasmonic acid pathway | Induces expression of certain WRKYs to suppress other pathways | nih.gov |
| NF-κB | Mammalian Cells | Key regulator of inflammation | Inhibition of prostaglandin release is independent of NF-κB activation | nih.gov |
Solubilization Complex Formation with Theophylline (B1681296)
A specific and documented interaction of this compound is its role as a solubilizer for theophylline. medchemexpress.com Theophylline is a methylxanthine drug used in therapy for respiratory diseases, but it can be challenging to formulate due to its properties. Solubilizers are used to increase the concentration of a poorly soluble substance in a solution.
This solubilization is achieved through the formation of a complex between this compound and theophylline. This type of interaction is also seen between theophylline and the related compound, salicylic acid, which can form a 1:1 cocrystal. nih.gov In this cocrystal, the two molecules are linked by hydrogen bonds between the carboxylic acid group of salicylic acid and a nitrogen atom in the theophylline ring. nih.gov The formation of such non-covalent complexes can significantly alter the physicochemical properties, such as solubility and dissolution rate, of the active pharmaceutical ingredient.
Interactions with Biomolecules
The functional groups within the this compound molecule—a carboxylic acid, an amide, a phenolic hydroxyl group, and an aromatic ring—provide multiple opportunities for interactions with biological macromolecules. The primary mode of these interactions is through the formation of hydrogen bonds.
Studies on salicylic acid and salicylamide have analyzed the interplay between intra- and intermolecular hydrogen bonds. acs.org These same bonding capabilities are crucial for how the molecule interacts with the active sites of enzymes or the binding pockets of receptor proteins. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl and amide protons can act as hydrogen bond donors. This allows for specific, directed interactions that are essential for biological activity. These non-covalent interactions, including hydrogen bonds and potential van der Waals forces, dictate the molecule's ability to bind to its biological targets. acs.org
Potential Drug-Drug Interactions in Research Models
While specific drug-drug interaction studies for this compound are not widely published, potential interactions can be inferred from the known profiles of salicylamide and salicylic acid. drugbank.comnih.gov These interactions are often pharmacokinetic in nature, affecting the absorption, distribution, metabolism, or excretion of other drugs.
Potential mechanisms for drug-drug interactions include:
Decreased Excretion : Salicylamide may decrease the excretion rate of numerous drugs, potentially leading to higher serum levels and increased risk of toxicity. drugbank.com Examples include amikacin, baclofen, and azathioprine. drugbank.com
Protein Binding Displacement : Salicylic acid is extensively bound to plasma albumin. It can displace other drugs from their binding sites, which increases the unbound (active) concentration of the displaced drug and can lead to an enhanced pharmacological effect or toxicity. nih.gov
Altered Metabolism : As salicylic acid is extensively metabolized, it has the potential to inhibit the metabolism of other co-administered drugs. nih.gov
Pharmacodynamic Interactions : Combining with other NSAIDs or anticoagulants can increase the risk of bleeding and other adverse effects. drugbank.com
Table 3: Potential Drug-Drug Interactions Based on Related Salicylates
| Interacting Drug Class | Potential Mechanism | Example | Reference |
| Certain Antibiotics (e.g., Amikacin) | Decreased renal excretion | Higher serum level of the antibiotic | drugbank.com |
| Anticoagulants (e.g., Apixaban) | Additive pharmacodynamic effects | Increased risk of bleeding and hemorrhage | drugbank.com |
| Other NSAIDs (e.g., Ibuprofen) | Protein binding displacement; additive effects | Increased clearance of total drug; increased risk of GI irritation | nih.gov |
| Anticonvulsants (e.g., Phenytoin) | Protein binding displacement | Decreased plasma concentration of total phenytoin | nih.gov |
Preclinical and in Vivo/in Vitro Research Models
Studies in Animal Models for Efficacy Evaluation
Animal models are indispensable for evaluating the physiological effects of drug candidates in a complex, living system. For Salicylamide (B354443) O-acetic acid and its parent compounds, these models primarily focus on assessing pain relief, reduction of inflammation, and fever reduction.
Analgesic Activity: The analgesic efficacy of salicylamides is often evaluated using chemical and thermal nociception models.
Acetic Acid-Induced Writhing Test: This is a common model for screening peripheral analgesic activity. ijisrt.comnih.gov Intraperitoneal injection of acetic acid causes abdominal writhing, a response mediated by the release of endogenous pain mediators like prostaglandins. nih.govmdpi.com The efficacy of a test compound is determined by its ability to reduce the number of writhes compared to a control group. researchgate.netinnovareacademics.in Studies on salicylamide derivatives have demonstrated a dose-dependent reduction in writhing, indicating potent peripheral analgesic effects. semanticscholar.orgmdpi.com
Hot Plate Test: This model assesses central analgesic activity by measuring the reaction time of an animal to a thermal stimulus. ijisrt.commdpi.com An increase in the latency to respond (e.g., paw licking or jumping) after administration of the test compound suggests a centrally mediated analgesic effect.
Anti-inflammatory Activity:
Carrageenan-Induced Paw Edema: This is a widely used and well-established model for acute inflammation. nih.govasianjpr.com Sub-plantar injection of carrageenan in the paw of a rodent (typically a rat) induces a localized inflammatory response characterized by edema. nih.gov The anti-inflammatory effect of a compound is quantified by measuring the reduction in paw volume or thickness over time compared to untreated controls. nih.gov Derivatives of salicylamide have shown significant inhibition of edema in this model. nih.gov
Cotton Pellet Granuloma: To assess activity against chronic inflammation, the cotton pellet-induced granuloma model is employed. nih.govasianjpr.com Sterile cotton pellets are implanted subcutaneously in rats, leading to the formation of granulomatous tissue over several days. The anti-inflammatory effect is determined by the reduction in the dry weight of the granuloma after treatment with the test compound. asianjpr.com
Antipyretic Activity:
Brewer's Yeast-Induced Pyrexia: Fever is induced in animals, typically rats, by subcutaneous injection of a suspension of Brewer's yeast. mdpi.comresearchgate.net The rectal temperature of the animals is monitored, and the ability of a compound to reduce the elevated body temperature demonstrates its antipyretic potential. researchgate.net Studies on salicylic (B10762653) acid derivatives have shown significant antipyretic activity in this model, often comparable to standard drugs like paracetamol. researchgate.net
| Efficacy Model | Animal Model | Endpoint Measured | Therapeutic Indication |
| Acetic Acid-Induced Writhing | Mice | Number of abdominal writhes | Peripheral Analgesia |
| Hot Plate Test | Mice, Rats | Reaction latency to thermal stimulus | Central Analgesia |
| Carrageenan-Induced Paw Edema | Rats | Paw volume/thickness | Acute Anti-inflammatory |
| Cotton Pellet Granuloma | Rats | Dry weight of granuloma | Chronic Anti-inflammatory |
| Brewer's Yeast-Induced Pyrexia | Rats | Reduction in rectal temperature | Antipyretic |
Cell-based Assays for Biological Activity
In vitro cell-based assays are fundamental for elucidating the mechanism of action and determining the biological activity of a compound at the cellular level. casss.orgbioivt.com These assays provide crucial data on cytotoxicity, anti-proliferative effects, and specific molecular targets.
Cytotoxicity Assays: These assays are used to measure the toxicity of a compound to cells. The MTT assay is a common colorimetric method used to assess cell viability. nih.gov For instance, the cytotoxic activity of salicylic acid-containing compounds has been evaluated in various human cell lines, including colorectal adenocarcinoma (CaCo-2) and normal fibroblasts, to determine their half-maximal inhibitory concentration (IC50). nih.gov
Anti-cancer Activity: The potential of salicylamide derivatives as anti-cancer agents has been explored using cancer cell lines. For example, studies have tested compounds for their in vitro activity against ER+ human breast cancer cell lines like MCF-7, measuring the reduction in cell viability and proliferation. nih.govresearchgate.net
Anti-viral Activity: Cell-based assays are also used to screen for anti-viral properties. Salicylamide derivatives have been evaluated for their ability to inhibit the hepatitis B virus (HBV) in HepAD38 cells, a human hepatoma cell line that supports HBV replication. nih.gov The assays measure the reduction in viral DNA levels and the secretion of viral antigens (HBsAg and HBeAg). nih.gov
Mechanism of Action Studies: Cell-free or cell-based biochemical assays are used to identify the molecular targets of a drug. As salicylamide is a non-steroidal anti-inflammatory drug (NSAID), its mechanism is primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to prostaglandin (B15479496) synthesis. patsnap.com Assays measuring the inhibition of these enzymes can confirm the anti-inflammatory mechanism of derivatives like Salicylamide O-acetic acid.
| Assay Type | Cell Line Example | Endpoint Measured | Biological Activity Investigated |
| MTT Assay | CaCo-2 (colorectal adenocarcinoma), Fibroblasts | Cell viability (IC50) | Cytotoxicity |
| Cell Proliferation Assay | MCF-7 (breast cancer) | Reduction in cell viability/proliferation | Anti-cancer |
| Anti-viral Assay | HepAD38 (human hepatoma) | Inhibition of viral DNA, HBsAg/HBeAg secretion | Anti-HBV |
| Enzyme Inhibition Assay | N/A (Cell-free or cell lysates) | Inhibition of COX-1/COX-2 activity | Anti-inflammatory Mechanism |
Investigation of In Vivo Safety Profiles
Before a drug candidate can proceed to clinical trials, its safety must be rigorously evaluated in animal models. These studies help to identify potential toxicities and establish a preliminary safety profile.
Acute Toxicity Studies: These studies are designed to determine the short-term toxic effects and the median lethal dose (LD50) of a substance after a single administration. semanticscholar.org Animals, typically mice or rats, are given escalating doses of the compound, and they are observed for signs of toxicity and mortality over a specified period. semanticscholar.org
Ulcerogenic Effects: A major concern with NSAIDs is their potential to cause gastrointestinal damage. nih.gov The ulcerogenic potential of new salicylamide derivatives is often assessed in rats. After administration of the test compound, the stomachs are examined for the presence of ulcers, and the severity is scored to compare it with control and reference drugs. nih.gov Some synthetic derivatives of salicylamide have been found to have lower ulcerogenic activity compared to the parent compound. nih.gov
| Safety Study | Animal Model | Endpoint Measured | Safety Parameter |
| Acute Oral Toxicity | Mice, Rats | LD50, clinical signs of toxicity, mortality | General systemic toxicity |
| Ulcerogenic Potential | Rats | Ulcer index, number and severity of gastric lesions | Gastrointestinal safety |
Future Directions and Emerging Research Avenues
Elucidation of Underexplored Mechanisms of Action
Currently, the precise mechanism of action for Salicylamide (B354443) O-acetic acid is not well-documented in publicly available research. drugbank.com While it is classified as a salicylate (B1505791), suggesting a likely role in the inhibition of cyclooxygenase (COX) enzymes similar to other non-steroidal anti-inflammatory drugs (NSAIDs), specific studies confirming this for Salicylamide O-acetic acid are not readily found. Future research should aim to investigate its specific molecular targets and pathways. Key research questions would include determining its binding affinity for COX-1 and COX-2 enzymes and exploring potential alternative mechanisms that may contribute to its anti-inflammatory effects.
Development of New Therapeutic Applications Beyond Current Scope
The known application of this compound is in managing short-term inflammation. drugbank.com Broader therapeutic uses are yet to be explored. Research into other potential applications is a key future direction. For instance, related salicylamide derivatives have been investigated for a wide range of conditions, including viral infections and potential multimodal activity for psychiatric disorders. nih.govnih.gov Investigational studies could explore if this compound possesses similar properties, such as analgesic, antipyretic, antiviral, or even anticancer activities, thereby expanding its therapeutic utility beyond its current limited scope.
Advanced Drug Delivery System Research
There is a significant gap in the literature regarding the formulation and delivery of this compound. Advanced drug delivery systems (DDS) could enhance its efficacy, improve solubility, and provide controlled release. Future research could focus on developing nano-formulations, such as nanoparticles or liposomes, to improve its pharmacokinetic profile. nih.gov Studies on topical delivery systems, like hydrogels or patches, could also be beneficial, particularly for localized inflammatory conditions, potentially reducing systemic exposure and associated side effects.
Exploration of Combination Therapies
This compound is already used in combination with local anesthetics and corticosteroids. drugbank.com However, the potential for other synergistic combination therapies remains uninvestigated. Future studies could explore its use with other anti-inflammatory agents or with drugs that have complementary mechanisms of action. For example, research on related salicylanilide (B1680751) compounds has shown synergistic effects when combined with efflux pump inhibitors to combat multidrug-resistant bacteria. nih.gov Investigating similar combinations for this compound could reveal new therapeutic strategies for complex diseases.
Further Structure-Activity Relationship Optimization
The structure-activity relationship (SAR) for this compound has not been specifically detailed in available research. SAR studies are crucial for optimizing the chemical structure to enhance potency and reduce toxicity. Future research should involve synthesizing and screening analogs of this compound to understand how modifications to the phenyl ring, the amide group, or the acetic acid side chain affect its biological activity. For instance, studies on other salicylic (B10762653) acid derivatives have shown that substitutions on the phenolic ring can significantly alter their anti-inflammatory and NFκB inhibitory activities. nih.govblogspot.com
Investigation of Potential Adverse Effects and Toxicity in Research Models
While general hazard information from its chemical profile suggests the potential for skin and eye irritation, comprehensive non-clinical toxicity studies for this compound are not extensively reported. nih.gov Future preclinical research must include in-depth toxicological profiling using various in vitro and in vivo models. This should encompass studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity to establish a thorough safety profile, which is essential for any further clinical development.
Q & A
Basic: How does pH influence the solubility and partitioning behavior of Salicylamide O-acetic acid?
Methodological Answer:
this compound is a weak acid (pKa ~8.2), and its solubility is pH-dependent. Using the Henderson-Hasselbalch equation , researchers can predict ionization states:
- At pH ≥10 (>2 units above pKa), >98% of the compound ionizes, enhancing aqueous solubility but reducing lipid-phase partitioning.
- Experimentally, solubility increases from pH 2 to pH 10 but decreases sharply at pH 11 due to salting-out effects.
To validate this, use shake-flask methods to measure solubility and partition coefficients (log P) across a pH gradient (e.g., pH 2–12). Monitor ionization via UV spectroscopy or HPLC .
Advanced: How can conflicting solubility data at extreme pH levels be resolved during formulation design?
Methodological Answer:
Discrepancies in solubility at extreme pH (e.g., pH 11) may arise from buffer-specific interactions or ionic strength effects. To reconcile these:
Buffer Selection : Use biologically relevant buffers (e.g., phosphate, citrate) instead of NaOH alone.
Ionic Strength Adjustment : Apply the Debye-Hückel equation to account for ion activity coefficients.
Thermodynamic Solubility Measurement : Use equilibrium solubility assays with prolonged agitation (24–72 hrs) to avoid kinetic artifacts.
Cross-validate results with molecular dynamics simulations to model solute-solvent interactions .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
For quantification in biological or environmental samples:
- HPLC-UV/DAD : Use a C18 column with mobile phase (e.g., acetonitrile:water, 0.1% formic acid) for baseline separation.
- LC-MS/MS : Employ MRM transitions (e.g., m/z 180→136 for quantification, 180→92 for confirmation) to enhance specificity.
- H-point Standard Addition Method (HPSAM) : Minimize matrix interference in multicomponent systems (e.g., co-formulated drugs) .
Advanced: How to design an experiment evaluating this compound’s effects on cell cycle progression?
Methodological Answer:
Cell Viability Assay : Pre-screen cytotoxicity using trypan blue exclusion or MTT assays (e.g., 0–1,000 µM for 72 hrs) .
Flow Cytometry : Fix cells, stain DNA with propidium iodide, and analyze cell cycle phases (G1, S, G2/M) using a BD FACSCalibur.
Dose-Response Analysis : Use low concentrations (≤250 µM) to avoid confounding cytotoxicity with cell cycle arrest.
Statistical Validation : Apply Dunnett’s test to compare treated vs. control groups (p<0.05) .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood for powder handling to avoid inhalation.
- Spill Management : Neutralize spills with sodium bicarbonate, then collect in chemical waste containers.
- Disposal : Incinerate as hazardous waste (CAS 25395-22-6) per EPA guidelines .
Advanced: How to optimize dissolution testing for this compound in controlled-release formulations?
Methodological Answer:
Matrix Selection : Test natural polymers (e.g., κ-carrageenan vs. starch) to modulate release kinetics.
Dissolution Media : Simulate gastrointestinal conditions (pH 1.2 for stomach, pH 6.8 for intestine).
Kinetic Modeling : Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models.
Validation : Compare dissolution profiles using f2 similarity factor (≥50 indicates equivalence) .
Advanced: How to address environmental mobility concerns for this compound?
Methodological Answer:
- Soil Adsorption : Calculate organic carbon-water partition coefficient (Koc ~118) via OECD Guideline 121 .
- Column Leaching Studies : Use soil-packed columns to simulate vertical mobility under rainfall conditions.
- Ecotoxicity Testing : Assess impact on soil microbiota via ATP luminescence assays .
Basic: What spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, phenolic O-H at ~3300 cm⁻¹).
- NMR : Assign peaks (¹H: δ 6.8–7.5 ppm for aromatic protons; ¹³C: δ 170 ppm for carboxylic acid).
- GC-MS : Use electron ionization (70 eV) with m/z 180 (M⁺) for fragmentation fingerprinting .
Advanced: How to resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?
Methodological Answer:
First-Pass Metabolism : Use intestinal microsomal assays to quantify glucuronidation/sulfation.
Bioavailability Prediction : Apply GastroPlus™ to simulate absorption, accounting for ionization and log D.
In Vivo Validation : Conduct rodent studies with plasma sampling (0–24 hrs) and LC-MS/MS analysis .
Basic: What guidelines ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
